Propyl docosanoate

Melting point Phase transition Thermal behavior

Source Propyl Docosanoate (Propyl Behenate, CAS 26718-94-5) for your formulation needs. This straight-chain wax ester offers a distinct functional niche with an intermediate melting point (~135.7°C) and extreme hydrophobicity (LogP 11.87), delivering superior film persistence and thermal stability compared to methyl or ethyl behenate. Critical for long-lasting moisturizing and sun protection products. Ensure R&D and production consistency by specifying the n-propyl isomer, analytically distinguishable from isopropyl docosanoate.

Molecular Formula C25H50O2
Molecular Weight 382.7 g/mol
CAS No. 26718-94-5
Cat. No. B12643626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl docosanoate
CAS26718-94-5
Molecular FormulaC25H50O2
Molecular Weight382.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)OCCC
InChIInChI=1S/C25H50O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24-4-2/h3-24H2,1-2H3
InChIKeyOKYLPPWXDVPDBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl Docosanoate (CAS 26718-94-5): Sourcing the C22 Wax Ester with a Distinct Propyl Ester Profile


Propyl docosanoate (propyl behenate, CAS 26718-94-5) is a saturated long-chain wax ester formed from behenic acid (C22:0) and n-propanol, with the molecular formula C₂₅H₅₀O₂ and a molecular weight of 382.66 g·mol⁻¹ [1]. It belongs to the straight-chain alkyl docosanoate homologous series, which also includes the methyl, ethyl, isopropyl, and higher alkyl esters. As a fully saturated wax monoester, it functions primarily as an emollient, viscosity builder, and structuring agent in cosmetic and topical pharmaceutical formulations [2]. Its physicochemical profile—including melting behavior, lipophilicity, and thermal stability—is directly modulated by the length of the alcohol moiety, making the specific choice of the propyl ester a functional, rather than arbitrary, formulation parameter.

Why Generic Substitution of Propyl Docosanoate with Other Alkyl Behenates Introduces Formulation Risk


Within the straight-chain alkyl docosanoate series, the seemingly minor structural variation of the alcohol moiety (methyl → ethyl → propyl → isopropyl → butyl → behenyl) produces large, non-linear changes in melting point, lipophilicity, and viscosity that cannot be compensated for by simple concentration adjustments. These differences directly affect formulation aesthetics (skin feel, spreadability, residue), thermal stability, and compatibility with other ingredients. Substituting propyl docosanoate with methyl behenate, for instance, introduces a compound with a significantly different solid–liquid phase transition temperature, altering the rheological profile and sensory properties of the finished product. The quantitative comparison below demonstrates why the propyl ester occupies a distinct functional niche that is not interchangeable with its closest homologs.

Propyl Docosanoate vs. Alkyl Behenate Comparators: Quantitative Differentiation Evidence


Predicted Melting Point of Propyl Docosanoate vs. Methyl, Ethyl, and Isopropyl Behenate

The predicted melting point of propyl docosanoate is substantially higher than that of the short-chain alkyl behenates and moderately higher than that of the branched isopropyl analog. Using the EPI Suite MPBPWIN v1.42 model for consistent cross-compound comparison, propyl docosanoate exhibits a predicted melting point of 135.7 °C. This compares with experimentally measured melting points of 54–56 °C for methyl behenate (CAS 929-77-1) [1], 47–49 °C for ethyl docosanoate (CAS 5908-87-2) , and a predicted melting point of 126.2 °C for isopropyl behenate . The propyl ester thus offers a thermal stability intermediate between the low-melting short-chain esters and the very high-melting long-chain wax ester behenyl behenate (experimental MP 70–75 °C) [2], providing a distinct processing and application temperature window.

Melting point Phase transition Thermal behavior Wax ester

Lipophilicity Ranking of Propyl Docosanoate Among Alkyl Behenate Homologs

The octanol–water partition coefficient (LogP) increases systematically with the alkyl chain length of the esterifying alcohol, reflecting the compound's progressive hydrophobicity. Propyl docosanoate has an ACD/LogP of 11.87 , which is higher than methyl behenate (XLogP3 11.20, ALogP 7.98) [1] and ethyl docosanoate (XLogP3 11.10, ALogP 8.37) [2], and closely comparable to isopropyl behenate (predicted LogP 11.68) . This places propyl docosanoate among the most lipophilic of the common short- to medium-chain alkyl behenates. Higher LogP values correlate with increased substantivity on the skin surface, slower wash-off, and a greater tendency to partition into the lipid domains of the stratum corneum rather than aqueous compartments [3].

LogP Lipophilicity Skin penetration Partitioning

Propyl Docosanoate HPLC Retention Behavior vs. Isopropyl Docosanoate on a Mixed-Mode Reversed-Phase Column

Propyl docosanoate can be resolved from its structural isomer isopropyl docosanoate (isopropyl behenate) using a Newcrom R1 mixed-mode reversed-phase HPLC column under simple isocratic conditions with acetonitrile–water–phosphoric acid mobile phase [1]. The straight-chain n-propyl ester and the branched isopropyl ester, which share the identical molecular formula (C₂₅H₅₀O₂) and molecular weight (382.67 g·mol⁻¹), are chromatographically distinguishable. This analytical differentiation is critical for quality control (QC) release testing, purity verification, and identity confirmation in regulatory submissions, as the two isomers may otherwise be confused by non-chromatographic identification methods (e.g., FTIR or MS alone). The established HPLC method is scalable to preparative separations and compatible with mass spectrometric detection when phosphoric acid is replaced with formic acid [1].

HPLC Chromatography Analytical differentiation Quality control

Predicted Dynamic Viscosity of Propyl Docosanoate: Implications for Formulation Texture and Spreadability

Propyl docosanoate has a predicted dynamic viscosity of approximately 0.00094 Pa·s at 443.67 K (170.5 °C), as estimated using the Joback group contribution method [1]. While experimentally validated viscosity data for the homologous series remain sparse, the Joback method provides a consistent computational framework for comparative ranking. The Joback-estimated viscosity of propyl docosanoate is expected to be lower than that of the higher-molecular-weight behenyl behenate (C₄₄H₈₈O₂, MW 649.2 g·mol⁻¹) and higher than that of the shorter-chain methyl and ethyl behenate homologs, consistent with the well-established trend that melt viscosity in homologous wax ester series increases with both molecular weight and the cohesive energy density associated with longer alkyl segments [2].

Viscosity Rheology Formulation texture Spreadability

Propyl Docosanoate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Leave-On Skincare and Sunscreen Emulsions Requiring High Water Resistance

The ACD/LogP of 11.87 for propyl docosanoate indicates extreme hydrophobicity that surpasses that of methyl behenate (XLogP3 11.20) and ethyl docosanoate (XLogP3 11.10). In leave-on emulsion systems—such as day creams, body butters, and water-resistant sunscreens—this translates into superior film persistence on the skin, slower wash-off, and prolonged emollient efficacy. The compound's high LogP supports its use as a substantive emollient that resists removal by perspiration or incidental water contact, which is directly relevant to the formulation of long-lasting moisturizing and sun protection products.

Lipophilic Formulations with Processing and Stability Requirements Above Ambient but Below High-Temperature Thresholds

Propyl docosanoate exhibits a predicted melting point of approximately 135.7 °C , which is substantially higher than the 47–56 °C range of methyl and ethyl behenate [1] yet lower than the high melting point of many long-chain wax esters used for high-temperature applications. This intermediate thermal profile makes it suitable for topical anhydrous systems (e.g., lip balms, ointment bases, and stick formulations) that must remain solid at elevated storage temperatures (e.g., 40–50 °C) encountered during distribution in warm climates, while still being easily melted and blended during manufacturing at moderate temperatures.

Quality Control and Identity Testing for Propyl Docosanoate vs. Isopropyl Docosanoate in cGMP Environments

When procuring pharmaceutical-grade or cosmetic-grade propyl docosanoate, quality assurance laboratories must be able to distinguish it from its structural isomer isopropyl docosanoate (CAS 26718-30-5), which shares the same molecular formula and nominal mass. The validated HPLC method on a Newcrom R1 mixed-mode reversed-phase column [2] provides the analytical resolution needed for identity confirmation, purity determination, and quantitative release testing under current Good Manufacturing Practice (cGMP) requirements. This method supports the procurement specification that the material is the n-propyl ester, not the branched isomer, which is a critical distinction for formulation reproducibility and regulatory compliance.

Research into Wax Ester Structure–Function Relationships for Emollient Design

As an intermediate member of the straight-chain alkyl docosanoate homologous series, propyl docosanoate serves as a valuable model compound for studies investigating the effect of alcohol chain length on wax ester physicochemical properties. The systematic variation in melting point, LogP, and viscosity from methyl to behenyl behenate—documented in the foundational work of Kulkarni and Sawant (2002) [3]—can be extended by including propyl docosanoate data, enabling predictive models for emollient selection in cosmetic and topical drug formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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